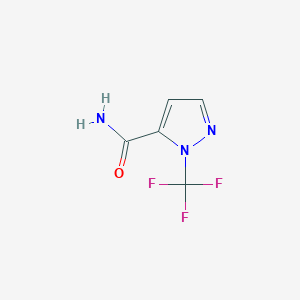

2-Trifluoromethyl-2H-pyrazole-3-carboxylic acid amide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Trifluoromethyl-2H-pyrazole-3-carboxylic acid amide is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. The trifluoromethyl group (-CF3) attached to the pyrazole ring imparts unique chemical properties, making this compound of significant interest in various fields of research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Trifluoromethyl-2H-pyrazole-3-carboxylic acid amide typically involves the reaction of 2-Trifluoromethyl-2H-pyrazole-3-carboxylic acid with an appropriate amine. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2-Trifluoromethyl-2H-pyrazole-3-carboxylic acid amide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Properties

Recent studies have highlighted the anticancer effects of pyrazole derivatives, including 2-trifluoromethyl-2H-pyrazole-3-carboxylic acid amide. Research indicates that this compound can inhibit cancer cell proliferation through various mechanisms, including the modulation of specific signaling pathways. For instance, one study found that pyrazole derivatives could effectively target the aryl hydrocarbon receptor (AhR), which plays a crucial role in cancer progression and toxicity induced by environmental pollutants like TCDD (2,3,7,8-Tetrachlorodibenzo-p-dioxin) .

Pharmacological Activities

Pyrazole derivatives are known for their diverse pharmacological activities. They exhibit anti-inflammatory, analgesic, and antimicrobial properties. The incorporation of trifluoromethyl groups enhances their bioactivity and pharmacokinetic profiles, making them suitable candidates for drug development .

Agricultural Applications

Pesticidal Activity

The compound has been identified as an effective active ingredient in agricultural formulations aimed at controlling harmful organisms. A patent document describes various derivatives of pyrazole-3-carboxylic acid amide that demonstrate excellent efficacy against pests while maintaining safety for non-target organisms . This makes them valuable in developing safer pesticides with reduced environmental impact.

Herbicide Development

Research has also focused on the potential of these compounds as herbicides. The unique chemical structure allows for selective targeting of specific plant pathways, providing a means to control weed growth without harming crops .

Materials Science

Synthesis of Functional Materials

In materials science, this compound serves as a precursor for synthesizing advanced materials with tailored properties. Its ability to form stable complexes with metals makes it useful in creating functionalized polymers and coatings with enhanced thermal and mechanical properties .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The characterization techniques include:

- NMR Spectroscopy: Used to confirm the structure and purity of the synthesized compounds.

- IR Spectroscopy: Helps identify functional groups present in the compound.

- Mass Spectrometry: Confirms molecular weight and structure.

Case Study 1: Anticancer Activity

A study conducted at MD Anderson Cancer Center investigated the effects of pyrazole derivatives on cancer cell lines. The results demonstrated that compounds with trifluoromethyl substitutions showed enhanced inhibition of cell growth compared to their non-fluorinated counterparts .

Case Study 2: Pesticidal Efficacy

In agricultural trials, formulations containing pyrazole derivatives were tested against common pests. Results showed a significant reduction in pest populations with minimal impact on beneficial insects, highlighting the potential for these compounds in sustainable agriculture .

Wirkmechanismus

The mechanism of action of 2-Trifluoromethyl-2H-pyrazole-3-carboxylic acid amide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential biological activities, such as inhibiting specific enzymes or interacting with cellular receptors .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Methyl-2H-pyrazole-3-carboxylic acid amide: Similar structure but with a methyl group instead of a trifluoromethyl group.

2-Trifluoromethyl-2H-pyrazole-3-carboxylic acid: The acid form of the compound without the amide group.

Uniqueness

The presence of the trifluoromethyl group in 2-Trifluoromethyl-2H-pyrazole-3-carboxylic acid amide imparts unique chemical properties, such as increased stability and lipophilicity, which are not observed in similar compounds without this group .

Biologische Aktivität

2-Trifluoromethyl-2H-pyrazole-3-carboxylic acid amide is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. The trifluoromethyl group enhances the compound's lipophilicity and stability, making it a candidate for various therapeutic applications, including antifungal, antibacterial, and anticancer activities.

The compound belongs to the pyrazole class, characterized by a five-membered ring containing two nitrogen atoms. Its unique trifluoromethyl substitution alters its chemical reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₃F₃N₂O₂ |

| Molecular Weight | 192.09 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| pKa | Not available |

Biological Activities

Research indicates that this compound exhibits various biological activities:

Antifungal Activity

Studies have shown that this compound possesses antifungal properties, making it effective against several fungal strains. It functions by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes.

Antibacterial Activity

The compound has demonstrated significant antibacterial effects, particularly against Gram-positive bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and function.

Anticancer Potential

Recent investigations have highlighted its potential as an anticancer agent. Preclinical studies indicate that it can inhibit the growth of various cancer cell lines, including breast (MCF7) and lung cancer (A549) cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, such as cyclooxygenases (COX) or lipoxygenases (LOX), contributing to its anti-inflammatory effects.

- Cell Signaling Modulation : It may interfere with signaling pathways critical for cell survival and proliferation, such as the PI3K/Akt pathway.

Case Studies

- Anticancer Study : A study evaluated the efficacy of this compound on MCF7 breast cancer cells. The results indicated an IC50 value of 12 µM, suggesting significant cytotoxicity towards these cells .

- Antibacterial Study : In vitro tests against Staphylococcus aureus showed that the compound inhibited bacterial growth with an MIC of 8 µg/mL, demonstrating its potential as an antibacterial agent .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other pyrazole derivatives:

Table 2: Comparison of Biological Activities

| Compound | Antifungal Activity | Antibacterial Activity | Anticancer Activity (IC50) |

|---|---|---|---|

| This compound | Yes | Yes | 12 µM |

| 2-Methyl-2H-pyrazole-3-carboxylic acid amide | Moderate | Moderate | 20 µM |

| 1-(4-Chlorophenyl)-1H-pyrazole | Low | High | Not specified |

Eigenschaften

IUPAC Name |

2-(trifluoromethyl)pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F3N3O/c6-5(7,8)11-3(4(9)12)1-2-10-11/h1-2H,(H2,9,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEXRPLPDJHHKAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(N=C1)C(F)(F)F)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.